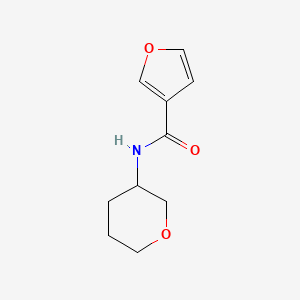

N-(oxan-3-yl)furan-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(oxan-3-yl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(8-3-5-14-6-8)11-9-2-1-4-13-7-9/h3,5-6,9H,1-2,4,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCWBIBCPSRDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Oxan 3 Yl Furan 3 Carboxamide

Established Synthetic Routes to the Furan-3-carboxamide (B1318973) Scaffold

The furan-3-carboxamide core is a key structural motif, and its synthesis has been approached through several reliable methods. The functionalization of the furan (B31954) ring at the 3-position presents unique challenges compared to the more reactive 2- and 5-positions, necessitating specific synthetic strategies. researchgate.net

A prevalent and convenient method begins with the aromatization of a dihydrofuran precursor. Specifically, 4-trichloroacetyl-2,3-dihydrofuran can be converted to 3-trichloroacetylfuran. researchgate.netnih.gov This intermediate is then subjected to nucleophilic displacement of the trichloromethyl group. This can be achieved in two main ways:

Direct Aminolysis: Reaction with various nitrogen-containing compounds, such as primary and secondary amines, directly yields the corresponding furan-3-carboxamides in good to excellent yields (68-98%). researchgate.net

Via the Carboxylic Acid: The trichloromethyl group can first be hydrolyzed to form furan-3-carboxylic acid. researchgate.net This acid is then activated, typically by conversion to the acyl chloride using thionyl chloride (SOCl₂), before being reacted with an amine to form the amide bond. researchgate.net This two-step approach is particularly useful when working with less reactive amines, like arylamines. researchgate.net

Another general and widely used approach is the direct coupling of furan-3-carboxylic acid with a desired amine. This condensation reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

The furan ring itself is a versatile scaffold found in numerous bioactive compounds, and various methods exist for its synthesis and functionalization, providing multiple entry points to the desired 3-substituted pattern. ijabbr.com While furan-2-carboxamides are also widely studied, the methodologies can often be adapted for the synthesis of the 3-carboxamide isomers. nih.gov

Table 1: Key Synthetic Intermediates for Furan-3-carboxamide Scaffold

| Intermediate | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| 3-Trichloroacetylfuran | 4-Trichloroacetyl-2,3-dihydrofuran | Base (for aromatization) | 3-Trichloroacetylfuran | researchgate.net |

| Furan-3-carboxylic acid | 3-Trichloroacetylfuran | NaOH, Benzene (reflux) | Furan-3-carboxylic acid | researchgate.net |

| Furan-3-carbonyl chloride | Furan-3-carboxylic acid | SOCl₂ | Furan-3-carbonyl chloride | researchgate.net |

| Furan-3-carboxamides | 3-Trichloroacetylfuran | Primary/Secondary Amines | Furan-3-carboxamides | researchgate.netnih.gov |

Strategies for Incorporating the Oxan-3-yl Moiety

The synthesis of the target compound, N-(oxan-3-yl)furan-3-carboxamide, is completed by forming an amide bond between the furan-3-carboxylic acid scaffold and the oxan-3-yl moiety, provided by oxan-3-amine.

The core reaction is a standard amide coupling. This can be achieved by reacting furan-3-carbonyl chloride (the activated form of the acid) with oxan-3-amine. researchgate.net Alternatively, furan-3-carboxylic acid can be coupled directly with oxan-3-amine using standard peptide coupling reagents.

The synthesis of the key amine component, oxan-3-amine (also known as tetrahydropyran-3-amine), is critical. nih.gov This is typically achieved from precursors like oxan-3-one (tetrahydropyran-3-one) or oxan-3-ol. General methods for amine synthesis are applicable here:

Reductive Amination: Oxan-3-one can be reacted with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form oxan-3-amine. libretexts.org This is a direct and efficient method for converting ketones to amines. libretexts.org

From an Alcohol: Oxan-3-ol can be converted to the amine. This multi-step process often involves converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with an azide (B81097) source (like sodium azide) and subsequent reduction of the azide to the amine (e.g., using LiAlH₄ or catalytic hydrogenation). libretexts.org

The synthesis of the oxan-3-ol or oxan-3-one precursor itself has been described, for instance, via the rearrangement of oxonium ylides or ring-closure reactions starting from acyclic precursors like epichlorohydrin. nih.govresearchgate.net

Stereoselective Synthesis Approaches for the Oxan-3-yl Group

Creating enantiomerically pure this compound requires the stereoselective synthesis of the oxan-3-yl group. Since the target compound has a stereocenter at the 3-position of the oxan ring, controlling its configuration is crucial for developing stereochemically defined molecules.

One notable approach is the stereoselective synthesis of tetrahydropyran-3-ones (oxan-3-ones) through the copper-catalyzed rearrangement of oxonium ylides generated from diazo ketone-tethered allylic ethers. nih.govresearchgate.net The stereochemical outcome of this rearrangement can be influenced by the catalyst and reaction conditions, offering a pathway to chiral, non-racemic oxan-3-one precursors. nih.govresearchgate.net Subsequent stereoselective reduction of the ketone would yield a chiral alcohol, which can then be converted to the chiral amine.

The total synthesis of natural products containing substituted oxane rings, such as lovastatin (B1675250), provides a wealth of strategies for controlling stereochemistry within this heterocyclic system. wikipedia.org For example, the synthesis of the (2R,4R)-4-Hydroxy-6-oxooxan-2-yl fragment in lovastatin involves highly controlled steps to establish multiple stereocenters. wikipedia.org While the substitution pattern is different, the underlying principles of stereocontrol, such as substrate-directed reactions and the use of chiral auxiliaries or catalysts, are directly applicable to the synthesis of chiral oxan-3-amine. youtube.com

Design and Synthesis of this compound Analogues and Derivatives

The modular nature of the synthesis allows for the generation of a diverse library of analogues and derivatives by modifying either the furan-3-carboxamide scaffold or the oxan-3-yl moiety.

Scaffold Modification: The furan ring can be substituted at its available positions (C2, C4, C5) to explore structure-activity relationships. Synthetic methodologies for creating substituted furan-based structures are well-documented. ijabbr.comnih.gov For example, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl or other groups onto a halogenated furan-3-carboxylic acid precursor. mdpi.com A collection of furan-2-carboxamide derivatives has been synthesized by coupling various benzoic acids and anilines, demonstrating the feasibility of creating diverse amide libraries. nih.gov A similar combinatorial approach can be applied to the furan-3-carboxamide scaffold.

Amine Moiety Modification: Analogues can be created by replacing the oxan-3-yl group with other cyclic or acyclic amines. The synthetic routes described, particularly those involving the coupling of furan-3-carboxylic acid or its acyl chloride with an amine, are amenable to a wide variety of nucleophiles. researchgate.netnih.gov This allows for the systematic exploration of the impact of the N-substituent on the compound's properties. Furthermore, derivatives of oxan-3-amine itself, with substituents on the oxane ring, could be synthesized and incorporated to probe specific spatial and electronic requirements.

Table 2: Strategies for Analogue Synthesis

| Modification Strategy | Approach | Example Reaction | Potential Products | Reference |

|---|---|---|---|---|

| Furan Ring Substitution | Use a pre-functionalized furan-3-carboxylic acid | Coupling of 5-bromo-furan-3-carboxylic acid with oxan-3-amine | N-(oxan-3-yl)-5-bromo-furan-3-carboxamide | mdpi.com (by analogy) |

| Amide N-Group Variation | Couple furan-3-carboxylic acid with various amines | Reaction of furan-3-carbonyl chloride with piperidine | 1-(furan-3-carbonyl)piperidine | researchgate.net |

| Oxan Ring Substitution | Synthesize a substituted oxan-3-amine precursor | Reductive amination of 6-methyl-oxan-3-one | N-(6-methyl-oxan-3-yl)furan-3-carboxamide | libretexts.org (by analogy) |

Green Chemistry Principles in Synthetic Strategies for the Compound

Applying green chemistry principles to the synthesis of this compound focuses on improving sustainability by using renewable feedstocks, reducing waste, and employing milder reaction conditions.

A key area for green innovation is the sourcing of the furan scaffold. Traditionally derived from petrochemicals, furans can be produced from biomass. rsc.org For instance, the nitrogen-containing furan derivative 3-acetamido-5-acetylfuran (B13792600) (3A5AF) can be synthesized from N-acetylglucosamine (GlcNAc), which is obtained from the hydrolysis of chitin, the second most abundant biopolymer on Earth. rsc.org This highlights a pathway to furan-based structures from renewable, non-food biomass. Similarly, other platform chemicals like furfural (B47365) and 2,5-furandicarboxylic acid are accessible from the dehydration of sugars derived from lignocellulosic biomass. rsc.orgrsc.org Developing synthetic routes to furan-3-carboxylic acid from these bio-based platform molecules represents a significant step towards a more sustainable chemical industry.

Other green chemistry considerations include:

Catalysis: Employing efficient and recyclable catalysts, potentially replacing stoichiometric reagents. For example, the use of phosphotungstic acid as a catalyst for dehydrating mucic acid (derived from lactose) to furan carboxylates demonstrates a greener approach. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product. Direct amidation methods are preferable to multi-step sequences that generate significant waste (e.g., from protecting groups or activating agents).

By integrating bio-based feedstocks and optimizing reaction pathways for efficiency and reduced environmental impact, the synthesis of this compound and its derivatives can be aligned with the principles of modern, sustainable chemistry. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of N Oxan 3 Yl Furan 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For N-(oxan-3-yl)furan-3-carboxamide, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

In ¹H NMR, the furan (B31954) ring protons are expected to appear in the downfield region, characteristic of aromatic systems. The proton at the C2 position of the furan ring would likely be the most deshielded, followed by the protons at C5 and C4. The amide proton (N-H) would typically present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the oxane ring would resonate in the upfield aliphatic region. The methine proton on the carbon bearing the amide group (C3 of the oxane ring) would be deshielded relative to the other oxane protons due to the electron-withdrawing effect of the amide. Complex splitting patterns (multiplets) would be expected for the oxane ring protons due to spin-spin coupling between adjacent, non-equivalent protons.

In ¹³C NMR spectroscopy, distinct signals would be observed for each carbon atom in the molecule. The carbonyl carbon of the amide group would be found in the highly deshielded region around 160-170 ppm. The carbons of the furan ring would appear in the aromatic region (typically 110-150 ppm), while the carbons of the oxane ring would be observed in the aliphatic region (generally 20-80 ppm). The carbon atom attached to the nitrogen (C3 of the oxane) and the carbons attached to the ether oxygen (C2 and C6 of the oxane) would be the most downfield of the aliphatic signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Furan C2-H | ~8.0 | ~145 |

| Furan C4-H | ~6.5 | ~110 |

| Furan C5-H | ~7.5 | ~143 |

| Amide N-H | Variable (e.g., ~8.2) | - |

| Oxane C3-H | ~4.0 | ~45 |

| Oxane Ring Protons | 1.5 - 3.8 | 25 - 70 |

| Amide C=O | - | ~165 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. With a molecular formula of C₉H₁₁NO₃, the expected monoisotopic mass would be approximately 181.0739 g/mol . High-resolution mass spectrometry (HRMS) would be capable of confirming this elemental composition with high accuracy.

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 181 would be expected. The fragmentation of this molecule would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the amide bond, which could occur in two ways:

Cleavage to yield a furanoyl cation (m/z 95).

Cleavage to yield an oxan-3-ylaminium radical cation (m/z 86).

Another significant fragmentation pathway for the oxane ring could involve the loss of small neutral molecules like water or formaldehyde, or ring-opening followed by further cleavage. The analysis of these fragment ions is crucial for piecing together the molecular structure and confirming the connectivity of the furan and oxane moieties through the amide linkage.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 181 | [M]⁺ (Molecular Ion) |

| 95 | [C₅H₃O₂]⁺ (Furanoyl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the secondary amide, typically appearing as a sharp peak around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) would result in a strong absorption in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be expected around 1550 cm⁻¹. Furthermore, the C-O-C stretching of the ether linkage within the oxane ring would be visible in the fingerprint region, typically around 1100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound consists of the furan ring conjugated with the carboxamide group. This conjugated system is expected to absorb UV radiation, likely exhibiting a maximum absorption wavelength (λmax) in the range of 250-280 nm. This analysis is useful for quantitative measurements and for confirming the presence of the conjugated π-system.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amide | N-H Stretch | ~3300 |

| Amide Carbonyl | C=O Stretch (Amide I) | 1650 - 1680 |

| Secondary Amide | N-H Bend (Amide II) | ~1550 |

| Ether | C-O-C Stretch | ~1100 |

| Aromatic C-H | Stretch | >3000 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthesized chemical compounds. For a moderately polar molecule like this compound, High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining its purity. A reversed-phase HPLC method, utilizing a C18 stationary phase and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable. The purity of the compound would be determined by integrating the area of the peak corresponding to the target molecule and comparing it to the total area of all observed peaks in the chromatogram.

Thin-Layer Chromatography (TLC) would also be a valuable tool, particularly for monitoring the progress of a chemical reaction to synthesize the compound or for rapid purity checks. By spotting the compound on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes), the retention factor (Rf) value can be determined. A single spot on the TLC plate under various visualization techniques (e.g., UV light, iodine vapor) would be an initial indicator of the compound's purity. For preparative purposes, column chromatography using silica gel would be employed to isolate the compound from a reaction mixture.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Ethyl acetate |

| Hexanes |

| Water |

Computational and Theoretical Investigations of N Oxan 3 Yl Furan 3 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens for examining the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For N-(oxan-3-yl)furan-3-carboxamide, such analyses would focus on the distribution of electrons within the furan-3-carboxamide (B1318973) core.

The furan (B31954) ring is an aromatic heterocycle, though its aromaticity is less pronounced than that of benzene. wikipedia.org One of the oxygen's lone pairs delocalizes into the ring, creating a π-electron system that satisfies Hückel's rule (4n+2 electrons). youtube.compharmaguideline.com This delocalization increases the electron density on the ring carbons, making furan and its derivatives generally more reactive towards electrophiles than benzene. youtube.com The electronegativity of the oxygen atom in the furan ring, however, makes it less reactive than pyrrole (B145914) but more so than thiophene (B33073). pharmaguideline.com

In the case of this compound, the oxan-3-yl group is primarily an aliphatic, non-conjugated substituent. Its influence on the electronic structure of the furan-carboxamide core is mainly through inductive effects rather than resonance. This separation of electronic domains suggests that the reactivity of the furan ring (e.g., in electrophilic substitution) would be largely governed by the principles established for other furan derivatives. youtube.commdpi.com

Quantum chemical calculations can also predict sites of reactivity. For the furan ring, electrophilic attack is generally favored at the C2 or C5 position due to the higher electron density directed by the oxygen atom. youtube.com The reactivity of the carboxamide group itself is also of interest, particularly its potential to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).

Table 1: Predicted Electronic Properties of this compound Based on Analogous Structures This table is illustrative and based on general principles of related compounds, not on direct experimental or computational data for the specific molecule.

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Aromaticity of Furan Ring | Moderate | Less resonance energy compared to benzene, but still a delocalized 6π-electron system. wikipedia.org |

| Electron Density on Furan Ring | High | Delocalization of oxygen lone pair increases electron density at ring carbons. wikipedia.orgyoutube.com |

| Most Reactive Sites for Electrophilic Attack | C2 and C5 positions of the furan ring | These positions are most activated by the ring oxygen. youtube.com |

| Hydrogen Bonding Potential | High | The amide N-H is a hydrogen bond donor; the carbonyl and furan oxygens are acceptors. jocpr.com |

| Dipole Moment | Moderate to High | Contributions from the polar carboxamide group and the furan oxygen. |

Conformational Analysis and Energy Landscapes of the Oxan-3-yl Moiety

The three-dimensional shape of this compound, particularly the orientation of its oxan-3-yl group, is critical for how it fits into a biological target. Conformational analysis helps to understand the molecule's preferred shapes (conformers) and the energy required to switch between them. wikipedia.org

The oxan-3-yl (or tetrahydropyran-3-yl) ring is a saturated six-membered heterocycle that predominantly adopts a chair conformation to minimize steric and torsional strain. acs.org In this chair form, substituents can be in either an axial or an equatorial position. For monosubstituted tetrahydropyrans, there is generally a preference for the substituent to be in the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable. acs.org

In this compound, the furan-3-carboxamide group is attached to the C3 position of the oxane ring. The conformational landscape will be dominated by the equilibrium between two chair conformers, as depicted below.

The relative energy of these two conformers determines their population at equilibrium. The conformer with the large furan-3-carboxamide substituent in the equatorial position is expected to be significantly lower in energy and therefore more populated. The energy difference between the axial and equatorial conformers (the A-value) for such a bulky group would be considerable, leading to a strong preference for the equatorial arrangement.

Table 2: Predicted Conformational Preferences of the Oxan-3-yl Moiety This table is illustrative and based on general principles of substituted tetrahydropyrans, not on direct experimental or computational data for the specific molecule.

| Feature | Predicted Preference | Energetic Rationale |

|---|---|---|

| Oxane Ring Conformation | Chair | Minimizes torsional and angle strain, similar to cyclohexane. acs.org |

| Substituent Position | Equatorial | Avoids sterically demanding 1,3-diaxial interactions with hydrogens on the ring. acs.org |

| Axial vs. Equatorial Energy Difference | High | The bulky furan-3-carboxamide group creates significant steric strain in the axial position. |

| Ring Inversion Barrier | Moderate | Similar to other substituted cyclohexanes and tetrahydropyrans, allowing for interconversion but with a strong preference for one conformer. wikipedia.org |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (a ligand) binds to a biological target, typically a protein. nih.govmdpi.com These methods are central to modern drug discovery. nih.gov

Molecular Docking: Docking simulations would place this compound into the binding site of a target protein and score the different binding poses based on their predicted affinity. ijper.orgresearchgate.net The scoring is often based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. ijper.org For this molecule, key interactions would likely involve:

Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. The oxygen atom in the furan ring and the oxygen in the oxane ring can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic furan ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding site.

Hydrophobic Interactions: The aliphatic parts of the oxane ring can form favorable hydrophobic interactions with nonpolar pockets in the binding site.

Studies on related furan-carboxamide derivatives have successfully used docking to rationalize their biological activity, for example, as microtubule inhibitors or antibacterial agents. dergipark.org.trnih.gov These studies often show that the furan ring and the carboxamide linker are essential for anchoring the molecule in the active site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-protein complex over time. mdpi.com An MD simulation would reveal the stability of the predicted binding pose, the flexibility of the ligand within the binding site, and the role of water molecules in mediating interactions. nih.govmdpi.com For this compound, an MD simulation could explore:

The stability of the key hydrogen bonds and π-stacking interactions identified in docking.

The conformational flexibility of the oxane ring and whether it remains in its low-energy chair conformation upon binding.

Table 3: Predicted Key Interactions in a Hypothetical Protein Binding Site This table is illustrative and based on the functional groups of the molecule and general findings from docking studies of related compounds.

| Interacting Moiety of Ligand | Type of Interaction | Potential Protein Residue Partner |

|---|---|---|

| Furan Ring | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Furan Oxygen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Carboxamide N-H | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Carbonyl backbone |

| Carboxamide C=O | Hydrogen Bond Acceptor | Arginine (Arg), Lysine (Lys), Serine (Ser) |

| Oxane Ring (CH2 groups) | Hydrophobic/van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

Structure-Based Design Principles for this compound Derivatives

Structure-based design uses the three-dimensional information from computational models or experimental structures (like X-ray crystallography) to guide the synthesis of new, improved molecules. nih.gov For this compound, several principles could guide the design of derivatives with enhanced activity or properties.

Modification of the Furan Ring:

Adding small substituents (e.g., methyl, halogen) to the furan ring could modulate its electronic properties and create new interactions with a target protein. For example, a substituent at the C5 position could fill a small hydrophobic pocket or a halogen could form a halogen bond. nih.gov

Replacing the furan ring with other five-membered heterocycles like thiophene or thiazole (B1198619) could alter the aromaticity, hydrogen bonding capacity, and metabolic stability of the compound. researchgate.netresearchgate.net

Exploration of the Carboxamide Linker:

The amide bond is a stable and effective linker. jocpr.comnih.gov While its core structure is often retained, reversing the amide (i.e., making a furan-3-yl-N-carbonyl-oxan) could drastically change the geometry and hydrogen bonding pattern.

Introducing substituents on the amide nitrogen is generally avoided as it removes a key hydrogen bond donor.

Derivatization of the Oxane Ring:

The oxane ring serves as a three-dimensional scaffold that can be modified to improve binding affinity and selectivity. Adding substituents to other positions on the oxane ring could probe for additional binding pockets. For instance, adding a hydroxyl group could introduce a new hydrogen bonding opportunity.

The stereochemistry of these new substituents would be crucial, as axial and equatorial groups will project into different regions of space.

Fragment-Based Elaboration:

The oxan-3-yl moiety can be viewed as a 3D fragment that can be replaced with other saturated or spirocyclic ring systems to explore different spatial arrangements and improve properties like solubility or metabolic stability. acs.org

The overarching goal of these design principles is to improve the molecule's affinity and selectivity for its biological target by optimizing the key interactions identified through computational methods.

Structure Activity Relationship Sar Studies of N Oxan 3 Yl Furan 3 Carboxamide and Its Analogues

Impact of Substitutions on the Furan (B31954) Ring on Chemical/Biochemical Activity

The furan ring is a versatile scaffold in medicinal chemistry, known for its ability to engage in various interactions with biological targets. ijabbr.com Its electron-rich nature and aromatic character contribute to the stability and bioavailability of compounds. ijabbr.com The biological activity of furan-containing compounds can be significantly modulated by introducing substituents onto the furan ring. ijabbr.comutripoli.edu.ly

In the context of furan-3-carboxamides, substitutions on the furan ring can influence their antimicrobial and anticancer activities. For instance, studies on various furan carboxamide derivatives have shown that the introduction of different substituents can lead to compounds with a broad spectrum of antibacterial and antifungal activity. utripoli.edu.lynih.govnih.gov Specifically, 2,4-disubstituted furan derivatives have demonstrated notable antibacterial activity against Escherichia coli and Proteus vulgaris. utripoli.edu.ly The introduction of an aryl group at the 3-position of a furan-2-yl propanoic acid derivative resulted in a compound that inhibited the growth of Escherichia coli. ijabbr.com

Furthermore, the position of the substituent on the furan ring is a critical determinant of biological activity. mdpi.com Electrophilic substitution reactions on the furan ring typically occur at the 2-position. ijabbr.com However, if the 2- and 5-positions are occupied, substitution will occur at the 3- and 4-positions. The nature of the substituent, whether electron-donating or electron-withdrawing, can also have a profound effect. For example, in a series of furan-based hydrazones, the specific substitution pattern was key to their antifungal activity against various fungal species. utripoli.edu.ly

In the case of N-(oxan-3-yl)furan-3-carboxamide, the furan ring is substituted at the 3-position by the carboxamide group. Introducing further substituents at the 2-, 4-, or 5-positions of the furan ring would be a logical step in SAR studies. The following table summarizes the potential impact of such substitutions based on findings from related furan derivatives.

| Substitution Position | Type of Substituent | Potential Impact on Activity | Reference |

| 2- and/or 5-positions | Small alkyl groups | May enhance lipophilicity and cell penetration. | nih.gov |

| 2- and/or 5-positions | Halogens (e.g., Cl, Br) | Can modulate electronic properties and metabolic stability. mdpi.com | mdpi.com |

| 2- and/or 5-positions | Aromatic or heteroaromatic rings | Could introduce additional binding interactions with the target. | nih.gov |

| 4-position | Electron-withdrawing groups (e.g., NO2) | May enhance activity, as seen in other furan derivatives. utripoli.edu.ly | utripoli.edu.ly |

Influence of Modifications to the Carboxamide Linkage on Activity

The carboxamide linkage is a common functional group in many biologically active molecules, contributing to their chemical stability and ability to form hydrogen bonds with target proteins. drughunter.com However, this linkage can also be susceptible to enzymatic hydrolysis. drughunter.comhyphadiscovery.com Therefore, modifying the carboxamide group is a key strategy in drug design to improve pharmacokinetic properties while maintaining or enhancing biological activity. drughunter.com

One common approach is the use of bioisosteres, which are functional groups with similar physical or chemical properties that can be used to replace the amide bond. drughunter.comnih.gov The goal of this replacement is to create a new molecule with improved properties, such as enhanced metabolic stability, better selectivity, or a more favorable pharmacokinetic profile. drughunter.com

Several successful bioisosteric replacements for the amide bond have been reported, including:

1,2,3-Triazoles: This heterocyclic ring can mimic the hydrogen bonding properties of the amide group and has been shown to be a metabolically stable surrogate. drughunter.comnih.gov

Oxadiazoles and Oxazoles: These heterocycles can also serve as amide isosteres, potentially improving metabolic stability and pharmacokinetic profiles. drughunter.com

Thioamides: Replacing the carbonyl oxygen with sulfur to form a thioamide can alter the electronic properties and hydrogen bonding capabilities of the linkage. hyphadiscovery.com

Carbamates: These can sometimes improve metabolic stability compared to the corresponding amide. hyphadiscovery.com

In a study of anthra[2,3-b]furan-3-carboxamides, the carbonyl moiety of the carboxamide was found to be critical for their cytotoxic activity. nih.gov This highlights that while bioisosteric replacement is a valuable tool, the specific context of the molecule and its biological target must be carefully considered, as not all modifications will lead to a desirable outcome. drughunter.com

The following table outlines potential modifications to the carboxamide linkage of this compound and their anticipated effects.

| Modification | Rationale | Potential Outcome | Reference |

| Replacement with a 1,2,3-triazole | Enhance metabolic stability while maintaining key interactions. | Improved in vivo efficacy. | drughunter.comnih.gov |

| Replacement with an oxadiazole | Improve pharmacokinetic profile. | Better oral bioavailability. | drughunter.com |

| Conversion to a thioamide | Alter electronic properties and hydrogen bonding. | Potentially altered target affinity or selectivity. | hyphadiscovery.com |

| N-methylation of the amide | Remove hydrogen bond donor capability. | Could probe the importance of the N-H hydrogen bond for activity. |

Role of the Oxan-3-yl Moiety's Stereochemistry and Substitutions on Activity

The oxan-3-yl moiety is a saturated heterocycle, and the incorporation of such rings into drug candidates has become increasingly popular in medicinal chemistry. bohrium.comresearchgate.net Saturated heterocycles can offer several advantages over their aromatic counterparts, including improved aqueous solubility, a more three-dimensional structure that can lead to better target engagement, and the potential for greater structural diversity through stereoisomerism. bohrium.comresearchgate.net

The stereochemistry of the oxan-3-yl ring in this compound is a critical factor that can significantly influence its biological activity. numberanalytics.com The three-dimensional arrangement of atoms is crucial for the optimal binding of a molecule to its biological target. numberanalytics.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. numberanalytics.com

For this compound, the chiral center is at the 3-position of the oxane ring. The (R)- and (S)-enantiomers could have different affinities for the biological target. Therefore, the synthesis and biological evaluation of the individual enantiomers would be a critical step in understanding the SAR of this compound.

Furthermore, substitutions on the oxane ring can provide additional avenues for optimizing the molecule's properties. The introduction of substituents can alter the conformation of the ring, influence its polarity, and provide additional points of interaction with the target.

The table below summarizes potential investigations into the stereochemistry and substitution of the oxan-3-yl moiety.

| Modification | Rationale | Potential Outcome | Reference |

| Separation and testing of (R)- and (S)-enantiomers | Determine the stereochemically preferred configuration for activity. | Identification of the more potent and potentially less toxic enantiomer. | numberanalytics.com |

| Introduction of a methyl group at various positions | Probe the steric tolerance of the binding pocket. | Enhanced potency or selectivity. | |

| Introduction of a hydroxyl group | Introduce a hydrogen bond donor/acceptor. | Improved solubility and potential for new interactions. | |

| Replacement of the oxane ring with other saturated heterocycles (e.g., piperidine, pyrrolidine) | Explore the impact of different ring sizes and heteroatoms. | Discovery of novel scaffolds with improved properties. | bohrium.com |

Rational Design Strategies Based on SAR Insights

The insights gained from SAR studies on this compound and its analogues can be leveraged to guide the rational design of new compounds with improved therapeutic potential. researchgate.net By combining the knowledge of the impact of substitutions on the furan ring, modifications to the carboxamide linkage, and the role of the oxan-3-yl moiety, a focused approach to drug discovery can be employed.

One key strategy would be to create a "SAR matrix" where different optimized fragments are combined. For example, if a particular substituent on the furan ring is found to be beneficial, it can be combined with the preferred stereoisomer of the oxan-3-yl moiety and a metabolically stable carboxamide isostere.

Computational modeling and quantitative structure-activity relationship (QSAR) studies can also be powerful tools in the rational design process. nih.gov QSAR models can be developed to correlate the physicochemical properties of the synthesized analogues with their biological activity, allowing for the prediction of the activity of novel, yet-to-be-synthesized compounds. nih.gov

Based on the available information, the following rational design strategies can be proposed:

Fragment-Based Growth: If a key interaction with the biological target is identified for a particular part of the molecule, new fragments can be "grown" from that point to explore additional binding pockets.

Conformationally Restricted Analogues: Introducing structural constraints, such as fusing a ring to the oxane moiety, can lock the molecule into a specific conformation. If this conformation is the bioactive one, a significant increase in potency can be achieved.

Mechanistic Studies of N Oxan 3 Yl Furan 3 Carboxamide Interactions

Investigations of Molecular Interaction Mechanisms (e.g., enzyme inhibition, DNA intercalation)

While specific studies on the enzyme inhibition or DNA intercalation of N-(oxan-3-yl)furan-3-carboxamide are not extensively documented, the broader class of furan (B31954) carboxamides has been investigated for these properties. Furan-2-carboxamide derivatives, for example, have been studied for their enzyme kinetic properties, including inhibition of urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) consensus.app. One particular derivative, N-(Thiophene-2-ylmethyl)furan-2-carboxamide, demonstrated inhibition constants (Ki) of 0.10 mM for AChE and 0.07 mM for BChE consensus.app. This suggests that the furan carboxamide scaffold can interact with the active sites of these enzymes, potentially through hydrogen bonding or hydrophobic interactions, leading to a reduction in their catalytic activity.

Furthermore, some furan-based compounds have been explored for their ability to interact with DNA. While not direct evidence for this compound, related structures like furan-modified oligonucleotides have been shown to induce DNA inter-strand cross-linking nih.gov. This process is initiated by the oxidation of the furan moiety to a reactive dialdehyde, which can then form covalent bonds with nucleobases, particularly adenine and cytosine nih.gov. Additionally, certain DNA-intercalating agents have been synthesized from compounds containing carboxamide groups, which can cleave DNA through free-radical generation nih.gov. These studies suggest that the furan-3-carboxamide (B1318973) structure could potentially participate in DNA interactions, although the specific mode of interaction (intercalation, groove binding, or covalent modification) would require further investigation. Some furan/thiophene-2-carboxamide derivatives have also shown DNA-protective activities consensus.app.

Table 1: Enzyme Inhibition Data for a Furan Carboxamide Derivative

| Compound | Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Acetylcholinesterase (AChE) | 0.10 mM |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | 0.07 mM |

Mechanistic Insights into Chemical Transformations

The chemical transformations of the furan-3-carboxamide scaffold are often centered around the synthesis and modification of the core structure. A common method for synthesizing furan-3-carboxamides involves the nucleophilic displacement of a trichloromethyl group from a precursor like 3-trichloroacetyl furan by various amines nih.gov. This reaction proceeds through the attack of the amine on the carbonyl carbon, followed by the elimination of the trichloromethyl group.

Alternatively, furan-3-carboxylic acid can be converted to the corresponding acyl chloride, which then reacts with an amine to form the desired furan-3-carboxamide researchgate.net. The reactivity of the acyl chloride is a key factor in the efficiency of this transformation. These synthetic strategies allow for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships. The synthesis of furan-3-carboxamides can also be achieved from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran nih.gov.

Table 2: Common Chemical Transformations of Furan-3-Carboxamide Precursors

| Precursor | Reagent | Transformation | Product |

|---|---|---|---|

| 3-Trichloroacetyl furan | Amine (R-NH₂) | Nucleophilic displacement | Furan-3-carboxamide |

| Furan-3-carboxylic acid | Thionyl chloride (SOCl₂) | Conversion to acyl chloride | Furan-3-carbonyl chloride |

| Furan-3-carbonyl chloride | Amine (R-NH₂) | Acylation | Furan-3-carboxamide |

Derivatization and Functionalization of N Oxan 3 Yl Furan 3 Carboxamide for Advanced Applications

Covalent and Non-Covalent Modifications for Enhanced Properties

The chemical architecture of N-(oxan-3-yl)furan-3-carboxamide presents multiple opportunities for both covalent and non-covalent modifications to tailor its physicochemical properties for specific applications.

Covalent Modifications:

The furan (B31954) ring is an electron-rich aromatic system susceptible to various electrophilic substitution reactions. organic-chemistry.org These reactions can be used to introduce a wide range of functional groups, thereby altering the molecule's polarity, solubility, and interaction with biological targets. Common electrophilic substitution reactions applicable to the furan moiety include:

Halogenation: Introduction of bromine or chlorine can be achieved under mild conditions, for example, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives can serve as versatile intermediates for further cross-coupling reactions. organic-chemistry.org

Nitration: Under carefully controlled low-temperature conditions with a mild nitrating agent like acetyl nitrate, a nitro group can be introduced onto the furan ring. organic-chemistry.org

Acylation: Friedel-Crafts acylation using acid anhydrides or acyl halides with a mild Lewis acid catalyst can introduce ketone functionalities. organic-chemistry.org

The oxane ring, being a saturated heterocycle, is less reactive than the furan ring. However, functionalization can be achieved through various synthetic strategies, often involving the synthesis of a pre-functionalized oxane ring before its coupling with furan-3-carboxylic acid. For instance, the introduction of hydroxyl, amino, or azide (B81097) groups onto the oxane ring would provide handles for further derivatization. nih.gov

The amide bond itself can also be a site for modification, although this is less common than modifications to the aromatic or heterocyclic rings. N-alkylation or N-acylation could be explored under specific conditions.

Interactive Data Table: Potential Covalent Modifications of this compound

| Modification Type | Reagents and Conditions | Potential Outcome |

| Furan Halogenation | N-Bromosuccinimide (NBS) in THF | Introduction of a bromine atom on the furan ring |

| Furan Nitration | Acetyl nitrate, low temperature | Introduction of a nitro group on the furan ring |

| Furan Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Introduction of an acyl group on the furan ring |

| Oxane Functionalization (pre-synthesis) | Synthesis of a functionalized oxan-3-amine | Introduction of hydroxyl, azide, or alkyne groups |

Non-Covalent Modifications:

The potential for non-covalent interactions is largely dictated by the molecule's functional groups. The furan oxygen and the amide group can participate in hydrogen bonding. youtube.com The furan ring can also engage in π-π stacking interactions with other aromatic systems. researchgate.net By introducing additional functional groups through covalent modification, the capacity for non-covalent interactions can be significantly enhanced. For example, the introduction of a hydroxyl or amino group would increase the potential for hydrogen bonding, which could be crucial for receptor binding or self-assembly processes. Computational studies on furan clusters have identified C-H···O and C-H···C hydrogen bonds as significant non-covalent interactions. youtube.com

Integration into Polymeric Structures or Materials

The integration of this compound into polymeric structures could lead to novel materials with tailored properties. This can be approached in two primary ways: polymerization of functionalized monomers or grafting onto existing polymer backbones.

Furan derivatives have been investigated as renewable building blocks for polymers. nih.gov The furan ring can act as a diene in Diels-Alder reactions, which can be utilized in polymerization processes. nih.govfrontiersin.org Furthermore, furan-containing monomers can be polymerized through various mechanisms, including free radical, anionic, and cationic systems. nih.gov Catalyst-transfer polycondensation has been successfully used for the synthesis of regioregular poly(3-hexylfuran)s. nih.gov

To integrate this compound into a polymer, it would first need to be functionalized with a polymerizable group. For instance, introducing a vinyl or acryloyl group to either the furan or oxane ring would allow it to participate in chain-growth polymerization.

Alternatively, ring-opening polymerization (ROP) of a modified oxane ring could be explored. While the tetrahydropyran (B127337) ring itself is generally stable, the introduction of strain or specific functional groups can facilitate ROP. youtube.comrsc.org More commonly, derivatives of other cyclic ethers like oxetanes undergo cationic ring-opening polymerization. researchgate.net

Interactive Data Table: Polymerization Strategies for this compound Derivatives

| Polymerization Method | Monomer Functionalization | Potential Polymer Type |

| Chain-Growth Polymerization | Introduction of a vinyl or acryloyl group | Polyacrylate or polystyrene backbone with pendant this compound units |

| Diels-Alder Polymerization | Bifunctional furan and dienophile monomers | Cross-linked or linear polymers with oxabicycloheptene linkages |

| Ring-Opening Metathesis Polymerization (ROMP) | Introduction of a strained cyclic alkene moiety | Unsaturated polymer backbone with pendant this compound units |

Prodrug Strategies and Bioconjugation Applications (Chemical Aspects)

The chemical structure of this compound is amenable to prodrug design and bioconjugation, which are strategies to improve pharmacokinetic properties and enable targeted delivery.

Prodrug Strategies:

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. acs.org The amide linkage in this compound is a potential site for prodrug modification. For instance, attaching a carrier moiety to the amide nitrogen could alter the compound's solubility and permeability. digitellinc.com The choice of carrier can be tailored to target specific enzymes for cleavage. nih.gov For example, amino acids can be used as carriers to improve water solubility and potentially target amino acid transporters.

Another approach is to modify the furan or oxane ring with a group that is metabolically labile. For example, an ester group could be introduced, which would be hydrolyzed by esterases in the body to release the active form of the molecule. nih.gov

Bioconjugation Applications:

Bioconjugation involves covalently linking a molecule to a biomolecule, such as a protein, antibody, or nucleic acid. This can be used to create targeted drug delivery systems or diagnostic agents. To enable bioconjugation, this compound would need to be functionalized with a reactive handle that can participate in a specific ligation reaction.

A widely used and highly efficient method for bioconjugation is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.gov To utilize this chemistry, an azide or a terminal alkyne group would need to be introduced into the this compound molecule. This could be achieved by synthesizing a derivative with an azido- or alkynyl-functionalized oxane ring. nih.gov This functionalized molecule could then be "clicked" onto a biomolecule that has been modified to contain the complementary reactive partner.

Interactive Data Table: Bioconjugation Approaches for this compound

| Bioconjugation Chemistry | Required Functional Group | Reaction |

| Azide-Alkyne "Click" Chemistry | Azide or terminal alkyne | Copper-catalyzed or strain-promoted cycloaddition to form a triazole linkage |

| Amide Bond Formation | Carboxylic acid or primary amine | Carbodiimide-mediated coupling (e.g., EDC/NHS) |

| Thiol-Maleimide Addition | Thiol or maleimide | Michael addition to form a stable thioether bond |

Q & A

Basic: What are the key steps for synthesizing N-(oxan-3-yl)furan-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling furan-3-carboxylic acid derivatives with oxan-3-amine. Critical steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride to form the reactive acyl chloride intermediate .

- Amide bond formation : React the activated acid with oxan-3-amine in polar aprotic solvents (e.g., DMF, dichloromethane) under inert atmosphere .

- Optimization : Control temperature (0–25°C), use excess amine to drive the reaction, and employ purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the furan ring (δ 6.5–7.5 ppm) and oxane moiety (δ 3.0–4.5 ppm for oxygens). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs for data refinement .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, enzymes). Prioritize binding pockets with high complementarity to the carboxamide and oxane groups .

- QSAR Studies : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with bioactivity data from analogues. Adjust substituents on the furan or oxane rings to enhance affinity .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (GROMACS/AMBER) .

Advanced: How to resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

- Re-examine assumptions : Verify proton assignments using isotopic labeling or NOESY for spatial proximity .

- Validate crystallographically : If NMR data conflicts with predicted conformers, grow single crystals and solve the structure via X-ray diffraction (SHELXL refinement) .

- Reevaluate computational parameters : Adjust force fields (e.g., GAFF vs. OPLS) or solvent models (implicit vs. explicit) in simulations .

Advanced: What strategies improve aqueous solubility of this compound for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the oxane ring, which hydrolyze in physiological conditions .

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .

- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays; optimize via phase solubility studies .

Basic: How to assess the stability of this compound under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH (37°C, 24h), then analyze via HPLC for decomposition products (e.g., hydrolyzed amide bonds) .

- Thermal stress : Heat solid samples to 80°C for 48h; monitor melting points via DSC .

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation using LC-MS .

Advanced: How to design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Scaffold Modification : Synthesize analogues with substituents on the furan (e.g., methyl, nitro) or oxane (e.g., sp³ vs. sp² hybridization) .

- Bioactivity Profiling : Test against target panels (e.g., cancer cell lines, bacterial strains) using IC₅₀ assays. Compare with parent compound .

- Statistical Analysis : Apply PCA or cluster analysis to identify key structural determinants of activity .

Advanced: What experimental and computational approaches validate target engagement in biological systems?

Methodological Answer:

- SPR/BLI : Measure real-time binding kinetics (KD, kon/koff) using surface plasmon resonance or bio-layer interferometry .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .

- Cryo-EM/X-ray Co-crystallography : Resolve ligand-bound protein structures to atomic resolution .

Basic: Which analytical methods ensure ≥98% purity for this compound in preclinical studies?

Methodological Answer:

- HPLC-DAD : Use C18 columns (ACN/water gradient) with UV detection at λ=254 nm. Validate via spike-in experiments with synthetic impurities .

- Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values .

- Karl Fischer Titration : Quantify residual water (<0.5% w/w) in bulk samples .

Advanced: How to investigate synergistic effects of this compound with other therapeutics?

Methodological Answer:

- Combinatorial Screening : Use checkerboard assays (e.g., for antimicrobials) or matrix dilution in 96-well plates. Calculate fractional inhibitory concentration (FIC) indices .

- Transcriptomics/Proteomics : Profile gene/protein expression changes in treated cells via RNA-seq or SILAC-MS to identify synergistic pathways .

- In Vivo Models : Test combinations in xenograft or infection models; use pharmacokinetic-pharmacodynamic (PK/PD) modeling to optimize dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.